molecular formula C34H44N4O4 B12418194 Tazemetostat-d8

Tazemetostat-d8

Cat. No.: B12418194
M. Wt: 580.8 g/mol
InChI Key: NSQSAUGJQHDYNO-DCXBRANQSA-N
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Description

Tazemetostat-d8 is a deuterated form of Tazemetostat, a selective inhibitor of enhancer of zeste homolog 2 (EZH2). EZH2 is a histone methyltransferase enzyme that plays a crucial role in the epigenetic regulation of gene expression. This compound is used in scientific research to study the pharmacokinetics and metabolic pathways of Tazemetostat by replacing hydrogen atoms with deuterium, which can provide more detailed insights due to the differences in mass and bond strength.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tazemetostat-d8 involves multiple steps, starting from commercially available starting materials. The key steps include the introduction of deuterium atoms into the molecular structure. This can be achieved through various methods such as catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a deuterium source, a catalyst, and appropriate solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes the use of large-scale reactors, efficient separation techniques, and stringent quality control measures to produce this compound suitable for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

Tazemetostat-d8 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperature, pressure, and pH.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may lead to the formation of hydroxylated or ketone derivatives, while reduction may produce deuterated analogs with different functional groups.

Scientific Research Applications

Tazemetostat-d8 is widely used in scientific research for various applications, including:

    Chemistry: Studying the metabolic pathways and stability of Tazemetostat.

    Biology: Investigating the role of EZH2 in gene expression and epigenetic regulation.

    Medicine: Developing targeted therapies for cancers with EZH2 mutations.

    Industry: Enhancing the pharmacokinetic properties of drugs through deuteration.

Mechanism of Action

Tazemetostat-d8 exerts its effects by inhibiting the activity of EZH2, which is responsible for the methylation of histone H3 at lysine 27 (H3K27me3). This inhibition leads to the reactivation of tumor suppressor genes and induction of cell cycle arrest and apoptosis in cancer cells. The molecular targets include both wild-type and mutant forms of EZH2, and the pathways involved are primarily related to epigenetic regulation and chromatin remodeling.

Comparison with Similar Compounds

Similar Compounds

    GSK126: Another selective EZH2 inhibitor with similar mechanisms of action.

    EPZ-6438: The non-deuterated form of Tazemetostat.

    Compound 5a: A novel EZH2 inhibitor with higher affinity for EZH2 compared to Tazemetostat.

Uniqueness

Tazemetostat-d8 is unique due to the incorporation of deuterium atoms, which enhances its stability and provides more detailed insights into its pharmacokinetics and metabolic pathways. This makes it a valuable tool in scientific research for studying the effects of EZH2 inhibition and developing targeted therapies for cancer treatment.

Properties

Molecular Formula

C34H44N4O4

Molecular Weight

580.8 g/mol

IUPAC Name

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-[(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)methyl]phenyl]benzamide

InChI

InChI=1S/C34H44N4O4/c1-5-38(29-10-14-41-15-11-29)32-20-28(27-8-6-26(7-9-27)22-37-12-16-42-17-13-37)19-30(25(32)4)33(39)35-21-31-23(2)18-24(3)36-34(31)40/h6-9,18-20,29H,5,10-17,21-22H2,1-4H3,(H,35,39)(H,36,40)/i12D2,13D2,16D2,17D2

InChI Key

NSQSAUGJQHDYNO-DCXBRANQSA-N

Isomeric SMILES

[2H]C1(C(OC(C(N1CC2=CC=C(C=C2)C3=CC(=C(C(=C3)N(CC)C4CCOCC4)C)C(=O)NCC5=C(C=C(NC5=O)C)C)([2H])[2H])([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCOCC5

Origin of Product

United States

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